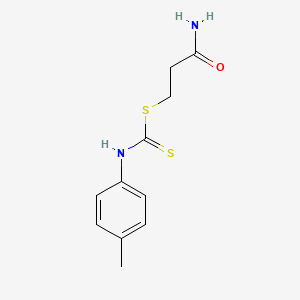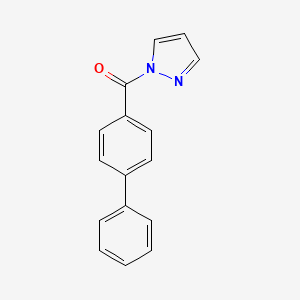![molecular formula C16H17N3O B5850095 3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B5850095.png)
3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide, also known as PEPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEPH is a hydrazide derivative of propanoic acid and contains a pyridine ring and a phenyl group in its molecular structure.
Mecanismo De Acción
The mechanism of action of 3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. 3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of cytokine production. 3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide has also been shown to have antioxidant properties, with studies indicating its ability to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. 3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using 3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide is its relatively low solubility in water, which can make it difficult to use in aqueous-based experiments.
Direcciones Futuras
There are several potential future directions for research involving 3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide. One area of interest is the development of 3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of 3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide's potential use as a material for the development of sensors and other electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide and its potential applications in various fields.
Métodos De Síntesis
3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide can be synthesized through a multi-step process involving the reaction of propanoic acid with hydrazine hydrate, followed by condensation with 4-pyridinecarboxaldehyde and phenylhydrazine. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide has shown promising results as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. 3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide has also been investigated for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-13(15-9-11-17-12-10-15)18-19-16(20)8-7-14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3,(H,19,20)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPCQXZOGKQLRD-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC1=CC=CC=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCC1=CC=CC=C1)/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)
![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)
![N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5850028.png)



![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)

![7,8-dihydro[1,3]thiazolo[2,3-i]purine](/img/structure/B5850062.png)

![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)

